

Thermodynamic Properties of Strontium Carbide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Strontium carbide*

CAS No.: *12071-29-3*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **strontium carbide** (SrC_2). **Strontium carbide** is an inorganic compound with significant potential in various chemical syntheses. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is critical for process optimization, reaction design, and safety assessments. This document summarizes the available data, outlines the experimental methodologies for their determination, and discusses the trends in thermodynamic stability among alkaline earth carbides. While experimentally determined data for **strontium carbide** is limited, this guide leverages data from analogous compounds and theoretical values to provide a complete picture.

Introduction

Strontium carbide, with the chemical formula SrC_2 , is an acetylide salt consisting of strontium cations (Sr^{2+}) and carbide anions (C_2^{2-}). Like other alkaline earth carbides, it reacts with water

to produce acetylene gas, a crucial feedstock for the synthesis of many organic compounds. The thermodynamic stability and reactivity of **strontium carbide** are governed by its fundamental thermodynamic properties. This guide aims to consolidate the knowledge on these properties for researchers and professionals working with or developing processes involving **strontium carbide**.

Core Thermodynamic Properties

The key thermodynamic properties of a compound dictate its stability and reactivity under various conditions. These include the standard enthalpy of formation, standard molar entropy, heat capacity, and the Gibbs free energy of formation.

Physical and Chemical Properties of Strontium Carbide

Before delving into the thermodynamic data, a summary of the basic properties of **strontium carbide** is presented in Table 1.

Table 1: Physical and Chemical Properties of **Strontium Carbide**



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Quantitative Thermodynamic Data

Precise and accurate thermodynamic data is essential for chemical process design and modeling. This section presents the available quantitative data for **strontium carbide** and its analogues.

Standard Enthalpy of Formation (ΔH_f°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For **strontium carbide**, the formation reaction is:



A definitive, experimentally determined value for the standard enthalpy of formation of **strontium carbide** is not readily available in the literature. However, a "notional" value has been reported.[2] For comparison, the experimentally determined value for calcium carbide (CaC_2) is also provided.

Table 2: Standard Enthalpy of Formation (ΔH_f°) at 298.15 K



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The negative values indicate that the formation of these carbides from their elements is an exothermic process.

Standard Molar Entropy (S°)

The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. Experimental data for the standard molar entropy of **strontium carbide** is not available. However, the value for calcium carbide is known.

Table 3: Standard Molar Entropy (S°) at 298.15 K



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Heat Capacity (C_p)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The heat capacity is temperature-dependent. There is no experimental data available for the heat capacity of **strontium carbide**. For many solids at temperatures well below their melting points, the heat capacity can be estimated using the Kopp-Neumann law, which states that the heat capacity of a compound is approximately the sum of the heat capacities of its constituent elements. However, for more accurate calculations, especially at high temperatures, experimental measurements are necessary.

Gibbs Free Energy of Formation (ΔG[°])

The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements. It is a key indicator of the spontaneity of a reaction. A negative ΔG[°] indicates that the formation of the compound is spontaneous under standard conditions.

The standard Gibbs free energy of formation can be calculated using the following equation:

$$\Delta G^{\circ} = \Delta H^{\circ} - T\Delta S^{\circ}$$

Where:

- ΔH[°] is the standard enthalpy of formation.
- T is the absolute temperature in Kelvin.

- ΔS_f° is the standard entropy of formation.

Given the lack of entropy data for SrC_2 , a precise calculation of its ΔG_f° is not possible without further experimental work.

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties of materials like **strontium carbide**, which are stable at high temperatures, requires specialized experimental techniques. The following are detailed methodologies for key experiments.

High-Temperature Calorimetry for Enthalpy of Formation

High-temperature calorimetry is a direct method for measuring the enthalpy changes of reactions at elevated temperatures. One common technique is solution calorimetry.

Experimental Workflow for Solution Calorimetry:



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Caption: Workflow for determining enthalpy of formation using solution calorimetry.

Methodology:

- **Sample Preparation:** High-purity samples of **strontium carbide**, strontium metal, and graphite are prepared. The stoichiometry of the **strontium carbide** is confirmed using techniques like X-ray diffraction (XRD).
- **Calorimeter Setup:** A high-temperature calorimeter, such as a Setaram AlexSYS or a custom-built instrument, is used. The calorimeter is calibrated using a substance with a known heat of solution. A suitable solvent, often a molten metal bath (e.g., tin, aluminum), is placed in the calorimeter and brought to a constant high temperature.
- **Measurement of Heat of Solution of SrC₂:** A precisely weighed sample of SrC₂ is dropped into the molten solvent. The heat evolved or absorbed during the dissolution is measured. This is repeated several times to ensure reproducibility.
- **Measurement of Heat of Solution of Elements:** Stoichiometric amounts of pure strontium and graphite are simultaneously or sequentially dropped into the same solvent under identical conditions, and the heat of solution is measured.
- **Calculation using Hess's Law:** The standard enthalpy of formation of SrC₂ is calculated by applying Hess's Law to the dissolution reactions. The difference between the heat of solution of the elements and the heat of solution of the compound corresponds to the enthalpy of formation of the compound.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

KEMS is a powerful technique for studying the high-temperature vaporization of materials. It can be used to determine vapor pressures and, through the Clausius-Clapeyron equation, the enthalpy of sublimation or vaporization.

Experimental Workflow for KEMS:



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Caption: Workflow for KEMS to determine vapor pressure and enthalpy of sublimation.

Methodology:

- **Sample and Cell Preparation:** A small amount of the **strontium carbide** sample is placed in a Knudsen cell, which is an effusion cell with a small orifice. The cell material is chosen to be inert with respect to the sample at high temperatures.
- **High-Vacuum and Heating:** The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature. The temperature is precisely controlled and measured using a pyrometer or a thermocouple.
- **Mass Spectrometry:** The gaseous species effusing from the orifice form a molecular beam that enters the ion source of a mass spectrometer. The vapor species are ionized, typically by electron impact, and their mass-to-charge ratios and intensities are measured.
- **Data Acquisition:** Ion intensities are recorded as a function of temperature.
- **Data Analysis:** The partial pressure of each vapor species is related to its ion intensity through the instrument's sensitivity constant, which can be determined using a calibration standard (e.g., silver). The enthalpy of sublimation (or vaporization) is then determined from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the absolute temperature (a van't Hoff plot), according to the Clausius-Clapeyron equation.

Trends in Thermodynamic Properties of Alkaline Earth Carbides

In the absence of comprehensive data for **strontium carbide**, examining the trends within the Group 2 alkaline earth carbides (CaC_2 , SrC_2 , BaC_2) can provide valuable insights into its expected thermodynamic behavior.

Logical Relationship of Thermal Stability:



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Caption: Factors influencing the thermal stability of alkaline earth carbides.

Generally, the thermal stability of ionic compounds within a group of the periodic table is related to the lattice energy. For the alkaline earth carbides, as the size of the cation increases from Ca^{2+} to Sr^{2+} to Ba^{2+} , the lattice energy of the carbide is expected to decrease. This trend suggests that the thermal stability of the carbides should decrease down the group. However, the stability is also influenced by the relative stabilities of the reactants and products of decomposition. For the decomposition reaction:



The enthalpy of this reaction will depend on the enthalpy of formation of the carbide. More negative enthalpies of formation generally correlate with greater thermal stability. Without

experimental data for the decomposition temperatures of all three carbides under comparable conditions, a definitive trend is difficult to establish.

Conclusion

The thermodynamic properties of **strontium carbide** are of significant interest for its application in chemical synthesis. This guide has summarized the available data, highlighting the need for further experimental investigation to determine key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity as a function of temperature. The "notional" enthalpy of formation for SrC₂ is -83.7 kJ/mol.[2] Detailed experimental protocols for high-temperature calorimetry and Knudsen Effusion Mass Spectrometry have been provided as they are the primary techniques for obtaining such data for refractory materials like carbides. By comparing with data for calcium carbide ($\Delta H_f^\circ = -63$ kJ/mol, $S^\circ = 70$ J/mol·K), we can begin to understand the thermodynamic landscape of alkaline earth carbides.[3] Future research should focus on the experimental determination of these fundamental properties for **strontium carbide** to enable more precise and efficient design of chemical processes.

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